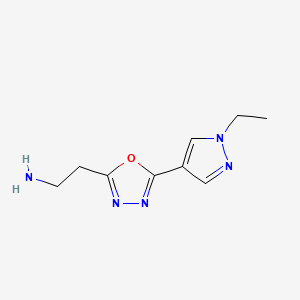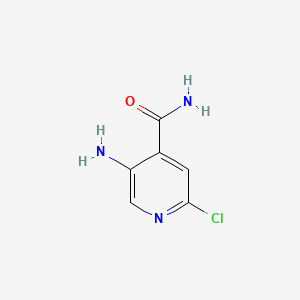![molecular formula C9H7Cl2N3O2 B595040 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1313712-28-5](/img/structure/B595040.png)
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of 2-chloromethyl-7-methylimidazo[1,2-a]pyridine with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the imidazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The dichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxyl or alkoxy groups.
Major Products Formed
Oxidation: 2-(Aminomethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Reduction: 2-Methyl-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Substitution: 2-(Hydroxymethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine.
Scientific Research Applications
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiviral effects. The dichloromethyl group can also participate in covalent bonding with target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-(Dichloromethyl)pyridine: Similar in structure but lacks the imidazole ring.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar in structure but lacks the dichloromethyl group.
2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine: Similar in structure but has only one chlorine atom in the chloromethyl group.
Uniqueness
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both the dichloromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLWDDNCNLMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724925 |
Source


|
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-28-5 |
Source


|
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)



![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)





![6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B594979.png)
